molecular formula C11H13NO3 B2433762 Benzyl 1,2-oxazolidine-2-carboxylate CAS No. 1880157-67-4

Benzyl 1,2-oxazolidine-2-carboxylate

Cat. No.: B2433762
CAS No.: 1880157-67-4
M. Wt: 207.229
InChI Key: UQYSDTFTMIJZTO-UHFFFAOYSA-N
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Description

The compound with the molecular formula Benzyl 1,2-oxazolidine-2-carboxylate Benzyl 4-oxopiperidine-1-carboxylate . This compound is an ester derivative of piperidine and is characterized by the presence of a benzyl group attached to the ester functionality. It is a versatile compound with applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl 4-oxopiperidine-1-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of 4-oxopiperidine-1-carboxylic acid with benzyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs under mild conditions, with the reactants dissolved in an organic solvent such as dichloromethane .

Industrial Production Methods

In an industrial setting, the production of Benzyl 4-oxopiperidine-1-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield and .

    Reduction: The carbonyl group in the piperidine ring can be reduced to form .

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using aqueous acid or base solutions under reflux conditions.

    Reduction: Common reducing agents include (NaBH4) or (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as or can be used in the presence of a base like (K2CO3).

Major Products Formed

    Hydrolysis: 4-oxopiperidine-1-carboxylic acid and benzyl alcohol.

    Reduction: 4-hydroxypiperidine-1-carboxylate.

    Substitution: Various alkyl or aryl derivatives of piperidine carboxylate.

Scientific Research Applications

Benzyl 4-oxopiperidine-1-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of drugs targeting neurological disorders due to its piperidine core, which is a common scaffold in medicinal chemistry.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biochemical pathways.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl 4-oxopiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand. The piperidine ring can interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The benzyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Benzyl benzoate: An ester of benzoic acid and benzyl alcohol, used as a topical treatment for scabies and as a solvent.

    Benzyl nicotinate: An ester of nicotinic acid and benzyl alcohol, used as a vasodilator in pharmaceuticals.

Uniqueness

Benzyl 4-oxopiperidine-1-carboxylate is unique due to its piperidine core, which imparts specific biological activities not found in simple esters like benzyl benzoate or benzyl nicotinate. The presence of the carbonyl group in the piperidine ring allows for additional chemical modifications, making it a versatile intermediate in organic synthesis and drug development.

Properties

IUPAC Name

benzyl 1,2-oxazolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c13-11(12-7-4-8-15-12)14-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQYSDTFTMIJZTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(OC1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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